molecular formula C24H31NO9 B15293212 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid

Cat. No.: B15293212
M. Wt: 477.5 g/mol
InChI Key: DVBDSZGANPHJOO-AZJJIUSTSA-N
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Description

The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The phenoxy and amino groups are then added via nucleophilic substitution reactions. The final step involves the carboxylation of the oxane ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts and specific reaction conditions such as controlled temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its hydroxyl and carboxylic acid groups may interact with biological macromolecules, influencing their function.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, altering their conformation and activity. The phenoxy and amino groups may interact with receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid: This compound is unique due to its specific arrangement of functional groups.

    (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid: A similar compound with a hydroxyl group in a different position on the phenyl ring.

    (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-methoxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid: A similar compound with a methoxy group instead of a hydroxyl group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31NO9

Molecular Weight

477.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H31NO9/c1-13(25-12-18(27)15-6-8-16(26)9-7-15)2-3-14-4-10-17(11-5-14)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h4-11,13,18-22,24-30H,2-3,12H2,1H3,(H,31,32)/t13?,18?,19-,20-,21+,22-,24+/m0/s1

InChI Key

DVBDSZGANPHJOO-AZJJIUSTSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC=C(C=C3)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC=C(C=C3)O)O

Origin of Product

United States

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